molecular formula C18H14BrF3N2O3 B13689710 Ethyl 7-Bromo-1-methyl-4-[4-(trifluoromethoxy)phenyl]-1H-benzo[d]imidazole-6-carboxylate

Ethyl 7-Bromo-1-methyl-4-[4-(trifluoromethoxy)phenyl]-1H-benzo[d]imidazole-6-carboxylate

Cat. No.: B13689710
M. Wt: 443.2 g/mol
InChI Key: WDAXEBQCTNORNY-UHFFFAOYSA-N
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Description

Ethyl 7-Bromo-1-methyl-4-[4-(trifluoromethoxy)phenyl]-1H-benzo[d]imidazole-6-carboxylate is a complex organic compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are known for their wide range of biological activities and are often used in medicinal chemistry for the development of pharmaceuticals. This particular compound is characterized by the presence of a bromine atom, a trifluoromethoxy group, and an ethyl ester functional group, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 7-Bromo-1-methyl-4-[4-(trifluoromethoxy)phenyl]-1H-benzo[d]imidazole-6-carboxylate typically involves multiple steps, starting from readily available starting materials. One common approach is the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild and can accommodate a variety of functional groups, including aryl halides and aromatic heterocycles .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 7-Bromo-1-methyl-4-[4-(trifluoromethoxy)phenyl]-1H-benzo[d]imidazole-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific functional groups.

    Substitution: The bromine atom and other substituents can be replaced with different groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, are carefully controlled to achieve the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of substituted benzimidazole derivatives.

Scientific Research Applications

Ethyl 7-Bromo-1-methyl-4-[4-(trifluoromethoxy)phenyl]-1H-benzo[d]imidazole-6-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Ethyl 7-Bromo-1-methyl-4-[4-(trifluoromethoxy)phenyl]-1H-benzo[d]imidazole-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Ethyl 7-Bromo-1-methyl-4-[4-(trifluoromethoxy)phenyl]-1H-benzo[d]imidazole-6-carboxylate can be compared with other benzimidazole derivatives, such as:

These compounds share a similar core structure but differ in their substituents, which can significantly impact their chemical properties and biological activities. The presence of the trifluoromethoxy group and the ethyl ester functional group in this compound makes it unique and may confer distinct advantages in specific applications.

Properties

Molecular Formula

C18H14BrF3N2O3

Molecular Weight

443.2 g/mol

IUPAC Name

ethyl 4-bromo-3-methyl-7-[4-(trifluoromethoxy)phenyl]benzimidazole-5-carboxylate

InChI

InChI=1S/C18H14BrF3N2O3/c1-3-26-17(25)13-8-12(15-16(14(13)19)24(2)9-23-15)10-4-6-11(7-5-10)27-18(20,21)22/h4-9H,3H2,1-2H3

InChI Key

WDAXEBQCTNORNY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C2=C(C(=C1)C3=CC=C(C=C3)OC(F)(F)F)N=CN2C)Br

Origin of Product

United States

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